molecular formula C18H21N3O3 B2914809 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034580-34-0

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2914809
CAS No.: 2034580-34-0
M. Wt: 327.384
InChI Key: WRWPEXCSDZHGNO-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound featuring a pyrimidin-4-yloxy group and an o-tolyloxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of the pyrimidin-4-yloxy and o-tolyloxy precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

  • Medicine: The compound's derivatives may have therapeutic potential, with research exploring their use in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway activator, depending on its derivatives and the biological context.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

  • Receptor Modulation: It can modulate the activity of various receptors, influencing cellular responses and signaling pathways.

  • Signaling Pathways: The compound may activate or inhibit key signaling pathways, affecting cellular functions and disease progression.

Comparison with Similar Compounds

  • Pyrimidinamine Derivatives: These compounds share the pyrimidin-4-yloxy group and are known for their fungicidal and pesticidal properties.

  • Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Piperidine Derivatives: Piperidine-based compounds are used in various pharmaceutical and industrial applications due to their chemical versatility.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-7-16(14)23-12-18(22)21-10-4-6-15(11-21)24-17-8-9-19-13-20-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPEXCSDZHGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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